molecular formula C16H20N2O3 B262755 Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Cat. No. B262755
M. Wt: 288.34 g/mol
InChI Key: HQDVYKODQSTQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, also known as PTMBA, is a novel compound that has gained attention in the scientific community due to its potential applications in research. PTMBA is a derivative of benzylamine and has been synthesized using various methods. The purpose of

Mechanism of Action

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine acts as a selective antagonist for the sigma-1 receptor, which is a chaperone protein involved in various physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of intracellular calcium signaling, protein folding, and lipid metabolism. This compound binds to the sigma-1 receptor with high affinity, leading to its inhibition and subsequent downstream effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been reported to inhibit the uptake of dopamine and norepinephrine, leading to increased extracellular levels of these neurotransmitters. This effect has been found to be dose-dependent and reversible. This compound has also been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has several advantages for use in lab experiments, including its high purity, potency, and selectivity for the sigma-1 receptor. However, its limited solubility in water and low stability in solution may limit its use in certain experiments. Additionally, its potential toxicity and lack of selectivity for other receptor subtypes may limit its use in vivo.

Future Directions

For research on Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine include further investigation into its mechanism of action, particularly its effects on intracellular calcium signaling and protein folding. Additionally, research into its potential therapeutic applications, particularly in the treatment of pain and mood disorders, may be warranted. Finally, the development of more stable and water-soluble derivatives of this compound may increase its utility in lab experiments.

Synthesis Methods

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can be synthesized using various methods, including the reductive amination of 3,4,5-trimethoxybenzaldehyde with pyridine-4-carboxaldehyde followed by reduction with sodium borohydride. Another method involves the condensation of 3,4,5-trimethoxybenzaldehyde with pyridine-4-carboxylic acid followed by reduction with sodium borohydride. Both methods have been reported to yield high purity this compound.

Scientific Research Applications

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective and potent antagonist for the sigma-1 receptor, which is involved in various physiological processes including pain, cognition, and mood regulation. This compound has also been found to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation.

properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-pyridin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C16H20N2O3/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12/h4-9,18H,10-11H2,1-3H3

InChI Key

HQDVYKODQSTQAR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.